molecular formula C14H11ClN4S2 B12058852 3-(2-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-39-6

3-(2-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12058852
CAS No.: 478254-39-6
M. Wt: 334.9 g/mol
InChI Key: GJSYHLKDBRJMGE-LZYBPNLTSA-N
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Description

3-(2-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, especially electrophilic aromatic substitution, due to the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound is investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
  • 3-(2-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and methylthiophenyl groups enhances its potential interactions with biological targets, making it a compound of interest in various research fields.

Properties

CAS No.

478254-39-6

Molecular Formula

C14H11ClN4S2

Molecular Weight

334.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4S2/c1-9-6-7-10(21-9)8-16-19-13(17-18-14(19)20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,20)/b16-8+

InChI Key

GJSYHLKDBRJMGE-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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